4-butoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
Scientific Research Applications
Antitumor and Bioactive Compounds
Compounds similar to "4-butoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide" have been synthesized and investigated for their antitumor effects and bioactivities. For example, N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide was synthesized and found to possess potential antitumor effect as well as excellent bioactivities, highlighting the significance of structural analogs in cancer research (H. Bin, 2015).
Ligands for Adenosine Receptors
Chromone-thiazole hybrids, structurally related to the compound , have been designed and synthesized as potential ligands for human adenosine receptors. These compounds were synthesized from chromone-2-carboxylic acid through amidation methods and characterized thoroughly. Their potential applications in developing therapies for conditions modulated by adenosine receptors, such as cardiovascular diseases, demonstrate the broad relevance of such molecular designs (F. Cagide, F. Borges, L. Gomes, J. N. Low, 2015).
Polyamides and Polymer Chemistry
Further applications of structurally similar compounds include the synthesis and characterization of polyamides for various industrial and technological applications. For instance, polyamides with flexible main-chain ether linkages and ortho-phenylene units, derived from compounds like 4-tert-butylcatechol, exhibit high thermal stability and good solubility, making them suitable for creating flexible and tough films (S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000).
Electrochemical Applications
The synthesis and electrochemical applications of benzothiazoles and thiazolopyridines from thioamides via TEMPO-catalyzed electrolytic C–H thiolation further highlight the versatility of thiazole-containing compounds. This method offers a metal- and reagent-free approach to synthesizing pharmaceuticals and organic materials, showcasing the chemical utility of thiazole derivatives (Xiang-Yang Qian, Shu-Qi Li, Jinshuai Song, Hai‐Chao Xu, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have shown significant analgesic and anti-inflammatory activities , suggesting potential targets could be enzymes or receptors involved in pain and inflammation pathways.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound . Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Given its potential anti-inflammatory activity , it may influence pathways related to inflammation, such as the cyclooxygenase (COX) pathway or the nuclear factor-kappa B (NF-κB) pathway.
Result of Action
Based on its potential anti-inflammatory activity , it may reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory cells.
Properties
IUPAC Name |
4-butoxy-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S/c1-2-3-12-28-17-10-8-15(9-11-17)21(26)25-23-24-19(14-30-23)18-13-16-6-4-5-7-20(16)29-22(18)27/h4-11,13-14H,2-3,12H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYKNVSRTPIFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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